N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide
Overview
Description
N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide is a useful research compound. Its molecular formula is C9H10N6O3 and its molecular weight is 250.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of action
Compounds containing 1,2,3-triazole and oxadiazole moieties often work by forming hydrogen bonds with their targets, leading to changes in the targets’ function .
Biochemical pathways
1,2,3-triazoles and oxadiazoles are known to affect a wide range of biological pathways due to their ability to interact with various enzymes and receptors .
Pharmacokinetics
1,2,3-triazoles are known for their high chemical stability, which could potentially influence the compound’s bioavailability .
Result of action
1,2,3-triazoles and oxadiazoles have been found to exhibit a wide range of biological activities, including antiproliferative effects .
Action environment
1,2,3-triazoles are known for their high chemical stability, which suggests they may be resistant to various environmental conditions .
Biochemical Analysis
Biochemical Properties
N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, triazole derivatives are known to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound may interact with proteins involved in cell signaling pathways, affecting their phosphorylation status and activity.
Cellular Effects
This compound has been shown to exert various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . This compound may also affect the expression of genes involved in oxidative stress response and inflammation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. It can bind to enzymes and proteins, inhibiting or activating their activity. For instance, triazole derivatives are known to inhibit the activity of cytochrome P450 enzymes by binding to their active sites . Additionally, this compound may modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that triazole derivatives are generally stable under physiological conditions, but their activity may decrease over time due to degradation . Long-term exposure to this compound may lead to changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At high doses, it may cause toxic or adverse effects, such as liver damage or oxidative stress. Threshold effects and dose-response relationships should be carefully evaluated in preclinical studies to determine the optimal dosage for therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . Additionally, it may affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation . Understanding the transport mechanisms and distribution patterns of this compound can provide insights into its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, triazole derivatives have been reported to localize in the mitochondria, where they can modulate mitochondrial function and induce apoptosis. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-(4-acetyl-5-methyltriazol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O3/c1-4-7(5(2)16)11-14-15(4)9-8(10-6(3)17)12-18-13-9/h1-3H3,(H,10,12,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPVPXCWCPNOAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2NC(=O)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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